molecular formula C6H13NO B13458532 1,5-Dimethylpyrrolidin-3-OL

1,5-Dimethylpyrrolidin-3-OL

Cat. No.: B13458532
M. Wt: 115.17 g/mol
InChI Key: CIOLSWLKRIJZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethylpyrrolidin-3-OL is a five-membered nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine, which is a versatile scaffold in medicinal chemistry due to its biological activity and synthetic utility

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidin-3-OL can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-3-pyrrolidinone with reducing agents can yield this compound. Another method involves the cycloaddition of nitrone with olefins, followed by reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1,5-Dimethylpyrrolidin-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the hydroxyl and methyl groups.

    1-Methylpyrrolidin-3-OL: A similar compound with only one methyl group.

    5-Methylpyrrolidin-3-OL: Another derivative with a single methyl group.

Uniqueness

1,5-Dimethylpyrrolidin-3-OL is unique due to the presence of two methyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1,5-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-3-6(8)4-7(5)2/h5-6,8H,3-4H2,1-2H3

InChI Key

CIOLSWLKRIJZQO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.